molecular formula C9H7Cl2N B2660936 5,7-dichloro-2-methyl-1H-indole CAS No. 432025-20-2

5,7-dichloro-2-methyl-1H-indole

Cat. No.: B2660936
CAS No.: 432025-20-2
M. Wt: 200.06
InChI Key: VLAZHLHPWPPGKT-UHFFFAOYSA-N
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Description

5,7-dichloro-2-methyl-1H-indole is a chemical compound belonging to the indole family, characterized by the presence of two chlorine atoms at the 5th and 7th positions and a methyl group at the 2nd position on the indole ring. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals, known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-2-methyl-1H-indole can be achieved through various methods. One common approach involves the reaction of 1-methyl-1H-indole-2,3-dione with chloroacetic acid in the presence of sodium carbonate . This reaction typically occurs under reflux conditions in an organic solvent such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5,7-dichloro-2-methyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Nucleophilic substitution: The chlorine atoms at the 5th and 7th positions can be substituted by nucleophiles.

Common Reagents and Conditions

    Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Nucleophilic substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted indoles.

Scientific Research Applications

5,7-dichloro-2-methyl-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-dichloro-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dichloro-2-methyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity in electrophilic and nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5,7-dichloro-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N/c1-5-2-6-3-7(10)4-8(11)9(6)12-5/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAZHLHPWPPGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CC(=C2N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432025-20-2
Record name 5,7-dichloro-2-methyl-1H-indole
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